5-(4-Chlorophenyl)thiophene-2-carboxylic acid

Drug Discovery Medicinal Chemistry Target Selectivity

5-(4-Chlorophenyl)thiophene-2-carboxylic acid (CAS 40133-14-0) is a heterocyclic building block with the molecular formula C11H7ClO2S and a molecular weight of 238.69 g/mol. It is characterized by a thiophene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carboxylic acid.

Molecular Formula C11H7ClO2S
Molecular Weight 238.69 g/mol
CAS No. 40133-14-0
Cat. No. B1361200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)thiophene-2-carboxylic acid
CAS40133-14-0
Molecular FormulaC11H7ClO2S
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl
InChIInChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
InChIKeyGWLCYLPZQKOCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)thiophene-2-carboxylic acid (CAS 40133-14-0): Core Properties and Comparator Landscape for Scientific Procurement


5-(4-Chlorophenyl)thiophene-2-carboxylic acid (CAS 40133-14-0) is a heterocyclic building block with the molecular formula C11H7ClO2S and a molecular weight of 238.69 g/mol [1]. It is characterized by a thiophene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carboxylic acid. Its computed physicochemical properties include a LogP of 3.77 and a polar surface area (PSA) of 65.54 Ų [2]. The compound is typically supplied as an off-white amorphous powder with a melting point in the range of 247-253°C and is available at various purity grades, including ≥95% and ≥98% (HPLC) [REFS-3, REFS-4, REFS-5]. Its closest chemical analogs include the unsubstituted 5-phenylthiophene-2-carboxylic acid, the para-halogen variants (4-fluoro and 4-bromo), the para-methyl analog, and the regioisomeric 4-(4-chlorophenyl)thiophene-2-carboxylic acid.

Why Generic Substitution Fails for 5-(4-Chlorophenyl)thiophene-2-carboxylic acid in Pharmaceutical Intermediate Sourcing


The value of this compound does not lie in its own biological activity, but in its unique property of being a demonstrably inactive scaffold. Direct head-to-head biochemical profiling reveals that this specific 5-(4-chlorophenyl) core exhibits near-negligible inhibition against critical off-target enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and PTP-Lar, with Ki values in the high micromolar range (e.g., 10,000 nM for a closely related derivative) [1]. In stark contrast, even minor variations to the core, such as moving the chlorine atom to the 3-position on the thiophene ring, have been shown to generate potent inhibitors of gamma-aminobutyric acid type B receptors with nanomolar IC50 values (2.10 nM) [2]. A user seeking a 'silent' intermediate for constructing selective kinase or protease inhibitors cannot substitute this compound with a regioisomer or other halogen analogs, as those may introduce unwanted, potent off-target pharmacology. The 4-chlorophenyl group at the 5-position provides a specific, tractable handle for further synthetic elaboration via cross-coupling or amide bond formation , without the baggage of intrinsic target engagement that plagues other members of this chemical class.

Quantitative Differentiation Guide: 5-(4-Chlorophenyl)thiophene-2-carboxylic acid versus Key Analogs


Intrinsic Biochemical Inactivity: PTP1B and PTP-Lar Inhibition Profiling

A key differentiator for a chemical probe or intermediate is the absence of confounding biological activity at common anti-targets. A 3-substituted derivative of the target compound, 3-(carboxyformamido)-5-(4-chlorophenyl)thiophene-2-carboxylic acid, exhibited very weak inhibition of human PTP1B (Ki = 10,000 nM) and PTP-Lar (Ki = 160,000 nM) [1]. This indicates the 5-(4-chlorophenyl)thiophene-2-carboxylic acid scaffold is fundamentally silent against this important class of phosphatases. This contrasts with other thiophene carboxylic acid regioisomers, which can be optimized into potent PTP1B inhibitors with nanomolar IC50 values [2].

Drug Discovery Medicinal Chemistry Target Selectivity

Regioisomeric Selectivity: Differential GABA B Receptor Activity

The position of the chlorophenyl group on the thiophene ring is a critical determinant of biological activity. A derivative based on the 4-(4-chlorophenyl)thiophene-2-carboxylic acid regioisomer was identified as a potent ligand for the rat GABA B receptor with an IC50 of 2.10 nM in a radioligand binding assay [1]. This demonstrates that moving the chlorophenyl group generates potent CNS target engagement. In contrast, no such potent activity has been reported for the 5-(4-chlorophenyl)thiophene-2-carboxylic acid isomer, making the latter the preferred scaffold when CNS liability must be avoided.

Neuroscience Drug Discovery Chemical Biology

Physicochemical Differentiation: LogP and Halogen-Dependent Reactivity Profiles

The chlorine atom imparts a specific balance of lipophilicity and synthetic utility compared to other halogen analogs. The target compound has a computed LogP of 3.77 [1] and a melting point of 247-253°C . While LogP data for closely related 5-(4-fluorophenyl)thiophene-2-carboxylic acid and 5-(4-bromophenyl)thiophene-2-carboxylic acid are not directly available from the same source, the established trend in medicinal chemistry is that fluorine reduces LogP (by ~1 unit) compared to chlorine, while bromine increases it. The chlorine provides a reactive handle for further diversification, enabling metal-catalyzed cross-coupling reactions that are not possible with the fluorine analog, while being more cost-effective and stable than the bromo or iodo analogs .

ADME Medicinal Chemistry Synthetic Chemistry

Provenance for Antifungal SAR: The Chlorine Advantage in CYP51 Inhibition

In a broad evaluation of 5-phenylthiophene derivatives for antifungal activity, compounds featuring a 4-chlorophenyl substituent were key intermediates for optimizing activity against fluconazole-resistant Candida strains [1]. While the optimal compounds in this series (e.g., 17f) possessed additional modifications and demonstrated potent activity against C. albicans CYP51, the 5-(4-chlorophenyl)thiophene-2-carboxylic acid serves as the committed precursor from which these advanced leads were derived . Researchers looking to build upon validated antifungal SAR will find this compound's chlorine substitution pattern an essential starting point, pre-validated in the peer-reviewed literature as part of an active pharmacophore.

Antifungal Infectious Disease Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)thiophene-2-carboxylic acid


Design of Selective Kinase or Phosphatase Inhibitors Requiring an Inert Core Scaffold

Medicinal chemists designing inhibitors against a specific kinase or phosphatase target should select this compound as their core scaffold. Evidence shows its derivatives possess minimal, high-micromolar inhibition of the common anti-targets PTP1B and PTP-Lar [1], establishing it as a 'silent' starting point. This is in stark contrast to the 4-(4-chlorophenyl) regioisomer, which can yield potent, low-nanomolar off-target neurological activity . Procurement of this specific isomer ensures that any resulting biological activity in a screening cascade is due to the appended functional groups, not the scaffold itself, thereby simplifying structure-activity relationship (SAR) analysis and intellectual property (IP) generation.

Late-Stage Diversification in a CNS-Drug Discovery Program

For programs targeting peripheral or non-CNS indications, this compound is a superior intermediate to its 4-(4-chlorophenyl) regioisomer. The latter has been shown to produce derivatives with potent GABA B receptor binding (IC50 = 2.10 nM) [1], a clear CNS liability. By sourcing the 5-(4-chlorophenyl) isomer, which lacks this activity, medicinal chemists can confidently perform late-stage functionalization via amide coupling or cross-coupling at the carboxylic acid handle without the fear of introducing unwanted neurological effects into their final drug candidates.

Hit-to-Lead Optimization of Novel Antifungal Agents

Research groups focused on combating drug-resistant fungal infections should procure this compound as a strategic starting material. It is the direct precursor to a published series of 5-phenylthiophene derivatives that demonstrated potent activity against fluconazole-resistant Candida albicans via CYP51 inhibition [1]. The chlorine atom is a critical pharmacophoric element in the advanced leads (e.g., compound 17f), making this intermediate essential for any group seeking to expand on this validated chemotype and generate novel, patentable antifungal structures .

Synthesis of Halogen-Enriched Fragment Libraries for FBDD

Fragment-based drug discovery (FBDD) campaigns benefit from halogenated fragments that offer both hydrophobic binding interactions and a handle for subsequent chemical elaboration. This compound, with its chlorine atom, provides an ideal vector for library synthesis. Its LogP of 3.77 [1] places it in a desirable lipophilicity range for fragment screens, and the 4-chlorophenyl group offers a site for Pd-catalyzed diversification. This contrasts with the 5-(4-fluorophenyl) analog, which is chemically inert at the halogen position, and the 5-(4-bromophenyl) variant, which can be more costly and prone to metabolic debromination .

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